molecular formula C18H19ClN2O4 B10912192 2-(3-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10912192
M. Wt: 362.8 g/mol
InChI Key: SJALEUYYIBGHDV-RGVLZGJSSA-N
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Description

2-(3-Chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and an ethoxy-methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(3-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-ethoxy-5-methoxybenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: This compound shares the chlorophenoxy group but differs in its overall structure and properties.

    2-(3-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

Uniqueness

2-(3-Chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research.

This detailed article provides a comprehensive overview of 2-(3-chlorophenoxy)-N’~1~-[(E)-1-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O4/c1-3-24-17-8-7-15(23-2)9-13(17)11-20-21-18(22)12-25-16-6-4-5-14(19)10-16/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

SJALEUYYIBGHDV-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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